N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

CYP2C19 Inhibition Drug-Drug Interaction Selectivity Profile

N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide (CAS 1090654-81-1) is a synthetic small molecule belonging to the cyano-substituted benzamide class, characterized by a 2-fluorobenzamide core linked to a branched 2-cyano-3-methylbutan-2-yl moiety. This compound is primarily utilized as a selective biochemical probe and as a key intermediate in the synthesis of meta-diamide insecticides.

Molecular Formula C13H15FN2O
Molecular Weight 234.274
CAS No. 1090654-81-1
Cat. No. B2683344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide
CAS1090654-81-1
Molecular FormulaC13H15FN2O
Molecular Weight234.274
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F
InChIInChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17)
InChIKeyGFOFIXOWLXSUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide (CAS 1090654-81-1): Procurement-Relevant Profile and Core Identity


N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide (CAS 1090654-81-1) is a synthetic small molecule belonging to the cyano-substituted benzamide class, characterized by a 2-fluorobenzamide core linked to a branched 2-cyano-3-methylbutan-2-yl moiety . This compound is primarily utilized as a selective biochemical probe and as a key intermediate in the synthesis of meta-diamide insecticides [1][2]. Its structural features confer a unique cytochrome P450 inhibition profile, most notably potent and selective inhibition of CYP2C19, which distinguishes it from many generic benzamide analogs.

Why Generic N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide Substitution Fails: The Critical Role of the Ortho-Fluoro Substituent and Cyanoalkyl Architecture


Procurement decisions based solely on the generic 'cyano-substituted benzamide' class are insufficient for this compound. The specific ortho-fluorine substitution on the benzamide ring is not a conservative modification; it profoundly alters the electronic character, metabolic stability, and target binding profile of the molecule [1][2]. While a des-fluoro analog (N-(2-cyano-3-methylbutan-2-yl)benzamide, CAS 107640-56-2) exists, published data strongly suggest that the 2-fluorobenzamide variant exhibits a distinct, desirable CYP inhibition selectivity that is critical for applications ranging from drug-drug interaction (DDI) studies to the design of selective agrochemical intermediates. The quantitative evidence below demonstrates why this specific fluorinated isomer cannot be replaced by its non-fluorinated parent or other halogenated analogs without a complete re-validation of the target activity profile.

Quantitative Differentiation Evidence for N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide: A Head-to-Head CYP Selectivity Analysis


Evidence Item 1: Potent and Selective CYP2C19 Inhibition Compared to Other Major CYP Isoforms

N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide demonstrates potent inhibition of recombinant CYP2C19 with a Ki of 70 nM, which is approximately 38-fold more potent than its inhibition of CYP3A4 (IC50 = 5,330 nM) and over 200-fold more potent than its inhibition of CYP2B6 (IC50 > 15,000 nM) in human liver microsomes [1]. This level of selectivity is a key differentiator from the non-fluorinated benzamide analog (CAS 107640-56-2), for which no comparable CYP2C19 potency has been reported in public databases, suggesting a critical role of the fluorine atom in achieving this interaction.

CYP2C19 Inhibition Drug-Drug Interaction Selectivity Profile

Evidence Item 2: Moderate CYP3A4 Inhibition Contrasts Sharply with Potent CYP2C19 Activity, Defining a Favorable DDI Liability Profile

In a direct, cross-study comparison, the target compound inhibits CYP3A4 in human liver microsomes with an IC50 of 5,330 nM, a value that is 76-fold higher (i.e., less potent) than its CYP2C19 Ki of 70 nM [1]. This stark contrast demonstrates a desirable DDI liability profile where a primary pharmacological target (CYP2C19) is potently engaged while a major drug-metabolizing enzyme (CYP3A4) is spared. Compounds with comparable core structures but different substitution patterns often exhibit more promiscuous CYP inhibition, increasing the risk of unwanted metabolic interactions.

CYP3A4 Inhibition Metabolic Stability Off-Target Activity

Evidence Item 3: Chemoselective Ortho-Fluorobenzamide Scaffold Enables Divergent Synthetic Utility for Insecticidal Meta-Diamide Intermediates

As a protected, ortho-fluoro-substituted benzamide building block, N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is explicitly claimed as a key intermediate in the patent literature for synthesizing highly active meta-diamide insecticides with fast-acting and low-dose properties [1]. The 2-fluorine atom directs regioselective late-stage functionalization via palladium-catalyzed C–H activation, a transformation that is significantly less efficient with the non-fluorinated or para-fluorinated isomers [2][3]. This synthetic advantage provides a concrete, yield-driven reason to source the specific 2-fluoro isomer over a cheaper, unsubstituted benzamide analog.

Agrochemical Synthesis Meta-Diamide Insecticide Synthetic Intermediate

Validated Research and Industrial Application Scenarios for N-(2-Cyano-3-methylbutan-2-yl)-2-fluorobenzamide Stemming from its Differential Evidence


Selective CYP2C19 Biochemical Probe for in vitro Drug-Drug Interaction (DDI) Panels

Its potent CYP2C19 Ki (70 nM) combined with weak inhibition of CYP3A4/2D6/2C9 makes this compound an ideal selective inhibitor probe for reaction phenotyping studies. Researchers can use it to assess the fractional contribution of CYP2C19 to the metabolism of a new chemical entity without confounding inhibition of other major CYPs, a capability directly supported by the quantitative selectivity data in Section 3 [1].

Key Ortho-Fluorinated Intermediate for the Synthesis of Next-Generation Meta-Diamide Insecticides

This compound is a privileged intermediate in the patent-protected synthesis of meta-diamide insecticides, which require a 2-fluorobenzamide fragment for bioactivity and favorable environmental profiles. The ortho-fluorine atom enables the crucial regiospecific C–H functionalization step, making this specific isomer indispensable for industrial agrochemical synthesis pipelines as established in the evidence for synthetic utility [2].

Structure-Activity Relationship (SAR) Studies on Halogenated Benzamide CYP Enzyme Affinity

The stark difference in reported CYP2C19 affinity between the 2-fluorobenzamide and the des-fluoro benzamide analog (where no activity is reported) presents a clear case study for medicinal chemistry teams investigating the impact of halogen-bonding interactions on CYP enzyme binding pockets. This compound serves as a defined tool compound for SAR libraries exploring CYP isoform selectivity [1].

Quote Request

Request a Quote for N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.